
8-Methyl-5,6,7,8-tetrahydropteridin-6-one
Vue d'ensemble
Description
8-Methyl-5,6,7,8-tetrahydropteridin-6-one is a chemical compound with the molecular formula C7H8N4O. It is a derivative of pteridine, a heterocyclic aromatic organic compound. This compound is known for its role in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
It is known that pteridines and their derivatives, which this compound belongs to, often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other pteridines, possibly acting as a cofactor or inhibitor .
Analyse Biochimique
Biochemical Properties
8-Methyl-5,6,7,8-tetrahydropteridin-6-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropteridine reductase, an enzyme that catalyzes the reduction of dihydropteridines to tetrahydropteridines. This interaction is crucial for the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . Additionally, this compound may interact with other enzymes involved in the pteridine biosynthesis pathway, influencing the overall metabolic flux.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a critical signaling molecule . By modulating nitric oxide levels, this compound can impact processes such as vasodilation, immune response, and neurotransmission.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of dihydropteridine reductase, inhibiting its activity and affecting the regeneration of tetrahydrobiopterin . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, as these neurotransmitters’ synthesis depends on tetrahydrobiopterin as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance the activity of enzymes such as nitric oxide synthase, leading to beneficial effects on vascular function . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in the pteridine biosynthesis pathway. It interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, influencing the levels of tetrahydrobiopterin and other pteridine derivatives . These interactions can affect metabolic flux and the levels of metabolites involved in neurotransmitter synthesis and other physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via pteridine transporters, facilitating its uptake into cells . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications such as phosphorylation can direct this compound to specific cellular compartments, modulating its interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydropteridin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-aminomethyl-5,6,7,8-tetrahydropterin.
Oxidation Reaction: The starting material undergoes oxidation, often using oxidizing agents like selenium dioxide.
Purification: The resulting product is purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional steps for scaling up the synthesis, such as continuous flow chemistry and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-5,6,7,8-tetrahydropteridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
8-Methyl-5,6,7,8-tetrahydropteridin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is involved in one-carbon metabolism and can be used to study enzymatic reactions.
Industry: It is used in the production of various chemicals and materials.
Comparaison Avec Des Composés Similaires
6-Methyltetrahydropterin
6-Aminomethyl-5,6,7,8-tetrahydropterin
6-Formyl-5,6,7,8-tetrahydropterin
Propriétés
IUPAC Name |
8-methyl-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-6(12)10-5-2-8-4-9-7(5)11/h2,4H,3H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLPCDIRNPSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


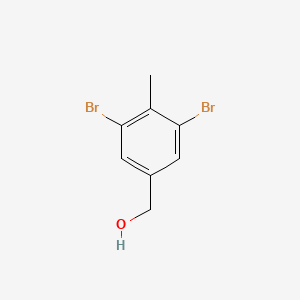
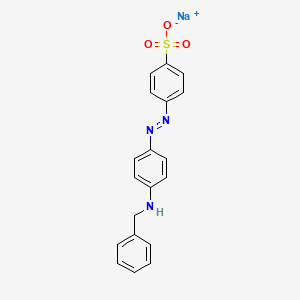
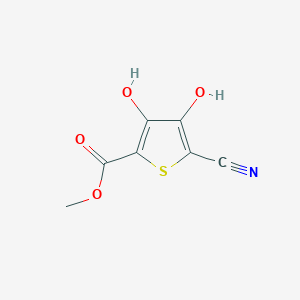
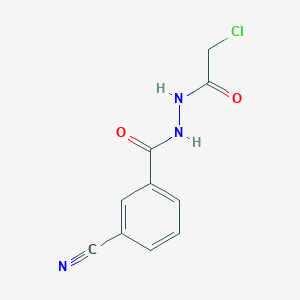
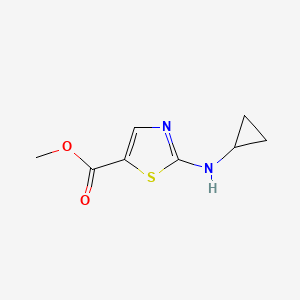
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
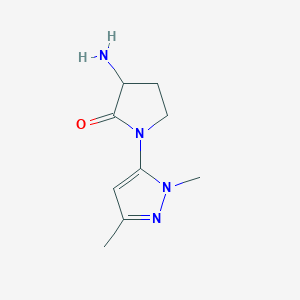
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)

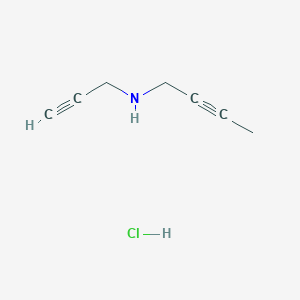

![1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1526898.png)

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)
